molecular formula C8H6F3N3 B1409168 2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile CAS No. 1227582-13-9

2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile

Cat. No.: B1409168
CAS No.: 1227582-13-9
M. Wt: 201.15 g/mol
InChI Key: KSFQHECEZMMDFI-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile is a chemical compound intended for research and development applications. As a specialty pyridine derivative, it serves as a versatile building block in organic synthesis and medicinal chemistry. The core structure of this molecule combines two key functional groups: a 2-aminopyridine and an acetonitrile moiety, built upon a pyridine ring system that incorporates a trifluoromethyl group. The aminopyridine component is a well-established scaffold in pharmaceutical research, frequently employed in the synthesis of diverse nitrogen-containing heterocycles . The presence of the trifluoromethyl (-CF 3 ) group is of particular interest in modern drug design. Incorporating this group into organic compounds can significantly alter their physicochemical properties, including enhanced lipophilicity, metabolic stability, and membrane permeability , which are crucial parameters for optimizing the pharmacokinetic profile of new chemical entities . This compound is primarily valued as a chemical intermediate for the construction of more complex molecules . Its structure suggests potential utility in developing compounds for various research areas. Furthermore, analogs featuring the trifluoromethylpyridine structure have been investigated in early-stage research for their potential biological activities . Handling and Storage: This chemical requires careful handling. It is recommended to store it in a cool, dark, and dry place and under inert conditions to maintain stability . Researchers should consult the relevant safety data sheet for detailed hazard and handling information prior to use. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-amino-6-(trifluoromethyl)pyridin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)6-3-5(1-2-12)4-7(13)14-6/h3-4H,1H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFQHECEZMMDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501228399
Record name 2-Amino-6-(trifluoromethyl)-4-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227582-13-9
Record name 2-Amino-6-(trifluoromethyl)-4-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227582-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-(trifluoromethyl)-4-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthesis Approach

The synthesis of pyridine derivatives typically starts with a pyridine ring, which is then modified through various chemical reactions. For 2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile , one might consider the following general steps:

  • Halogenation : Introduce a halogen (e.g., chlorine or bromine) into the pyridine ring at specific positions.
  • Trifluoromethylation : Introduce a trifluoromethyl group (-CF3) into the pyridine ring, often using reagents like trifluoromethyl iodide or trifluoromethyl copper.
  • Amination : Replace a halogen with an amino group (-NH2) using ammonia or amines.
  • Cyanation : Introduce a cyano group (-CN) into the pyridine ring, typically using cyanide salts.

Reaction Conditions

Reaction conditions for similar pyridine derivatives often involve:

  • Temperature : Between 100°C to 200°C.
  • Reaction Time : From 2 to 24 hours.
  • Solvents : Hydrophilic ethers like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-Me-THF).

Data Table: General Synthesis Conditions

Reaction Step Reagents Conditions Product
Halogenation Halogen (Cl, Br) High temperature, acidic conditions Halogenated Pyridine
Trifluoromethylation Trifluoromethyl reagents Low to moderate temperature, basic conditions Trifluoromethylated Pyridine
Amination Ammonia or amines Moderate temperature, hydrophilic ether solvent Aminopyridine
Cyanation Cyanide salts Moderate temperature, polar solvents Cyanopyridine

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and coupling agents like palladium catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development and Mechanism of Action

The compound is often utilized as an intermediate in the synthesis of various pharmaceutical agents. Trifluoromethylpyridine derivatives, including 2-amino-6-(trifluoromethyl)pyridine-4-acetonitrile, are known for their role in developing drugs targeting specific biological pathways. For instance, studies have shown that trifluoromethylpyridines can act as potent inhibitors of certain enzymes, such as cyclin-dependent kinases (CDK), which are crucial in cell cycle regulation and cancer treatment .

1.2 Case Study: CDK Inhibition

A notable case study involves the design of a series of 2-amino-pyridine derivatives that demonstrated high affinity for CDK8 and CDK19, with IC50 values in the nanomolar range. This highlights the potential of this compound as a scaffold for developing selective CDK inhibitors .

Agrochemical Applications

2.1 Herbicides and Pesticides

The compound serves as a key intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides. Trifluoromethyl groups enhance the biological activity and environmental stability of these compounds. Research indicates that derivatives of trifluoromethylpyridines can exhibit significant herbicidal activity against various weed species, making them valuable in agricultural practices .

2.2 Case Study: Herbicide Efficacy

In a comparative study of different trifluoromethylpyridine derivatives, this compound showed promising results in terms of efficacy and selectivity against target weeds while minimizing damage to crops . This underscores its potential use in formulating new herbicides.

Mechanism of Action

The mechanism of action of 2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the amino group’s ability to form hydrogen bonds, enables the compound to bind to its targets with high affinity, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) HPLC Retention Time (min)
2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile Pyridine -NH₂ (2), -CF₃ (6), -CH₂CN (4) Amino, trifluoromethyl, acetonitrile 231.13 N/A
2-Amino-4-Pyridineacetonitrile Pyridine -NH₂ (2), -CH₂CN (4) Amino, acetonitrile 149.15 N/A
2-Amino-5-(trifluoromethyl)pyridine-4-methanol Pyridine -NH₂ (2), -CF₃ (5), -CH₂OH (4) Amino, trifluoromethyl, methanol 208.15 N/A
6-(2-Amino-5-(trifluoromethyl)phenyl)pyrimidine-4-carbonitrile Pyrimidine -NH₂ (phenyl), -CF₃ (phenyl), -CN (4) Amino, trifluoromethyl, nitrile 295.0 0.81 (SQD-FA05)

Key Observations :

  • Positional Effects: The trifluoromethyl group at position 6 in the target compound vs.
  • Core Heterocycle : Pyridine vs. pyrimidine (as in ) influences electron deficiency; pyrimidine’s dual nitrogen atoms enhance polarity and hydrogen-bonding capacity.
  • Functional Group Differences: Acetonitrile (-CH₂CN) vs. methanol (-CH₂OH) introduces distinct electronic profiles. The nitrile group’s strong electron-withdrawing nature may enhance metabolic stability compared to hydroxyl groups .

Notes

  • Limitations: Direct toxicological data for the target compound are scarce; inferences are drawn from structurally related carcinogens .
  • Synthetic Challenges : Positional isomerism (e.g., CF₃ at position 5 vs. 6) requires precise regioselective synthesis to avoid byproducts.

Biological Activity

2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the trifluoromethyl group enhances its lipophilicity, thereby improving its ability to penetrate biological membranes and interact with various molecular targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H7F3N2\text{C}_8\text{H}_7\text{F}_3\text{N}_2

This structure features a pyridine ring substituted with an amino group, a trifluoromethyl group, and an acetonitrile moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the biological activity of compounds by modulating their interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The trifluoromethyl group increases lipophilicity, allowing better membrane penetration. The amino group can form hydrogen bonds with biological macromolecules, influencing their function and leading to desired biological effects .

Antimicrobial Activity

Research has demonstrated that derivatives of 2-Amino-6-(trifluoromethyl)pyridine exhibit significant antimicrobial properties. For instance, one study reported that compounds containing this structure showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group was crucial for enhancing antimicrobial potency .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus ATCC 2592332 µg/mL
This compoundE. coli ATCC 157664 µg/mL

Anticancer Activity

The compound has also been studied for its anticancer potential. In vitro studies showed that it exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were reported to be significantly lower than those of standard chemotherapeutic agents, indicating potent anticancer activity .

Cell LineIC50 (µg/mL)Reference
MCF-722.09
A5496.40

Case Studies

  • Antichlamydial Activity : A study evaluated the antichlamydial activity of compounds based on the structure of this compound. Results indicated that these compounds could impair the growth of Chlamydia trachomatis without affecting host cell viability, showcasing their potential as therapeutic agents against chlamydial infections .
  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets. These studies revealed that the compound binds effectively to target proteins involved in cancer cell proliferation and survival pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile, and how can side reactions be minimized?

  • Methodology : Cyclocondensation of β-ketonitriles with amidines or urea derivatives under acidic conditions is commonly used for pyridine derivatives. For example, describes similar syntheses using trifluoroacetic acid as a catalyst to promote cyclization. To minimize side reactions (e.g., decomposition of the acetonitrile group), maintain strict temperature control (80–100°C) and inert atmospheres (N₂/Ar). Purification via column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures improves yield .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign signals for the pyridine ring protons (δ 7.2–8.5 ppm) and acetonitrile carbon (δ ~115–120 ppm). The trifluoromethyl group shows a distinct triplet in ¹⁹F NMR (δ -60 to -70 ppm) .
  • IR Spectroscopy : Confirm the presence of C≡N (2250–2200 cm⁻¹) and NH₂ (3400–3300 cm⁻¹) groups.
  • X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., trifluoromethyl vs. acetonitrile orientation) using single-crystal data, as demonstrated for related pyridines in .

Q. How does solvent choice impact the compound’s stability during storage?

  • Methodology : Polar aprotic solvents (e.g., DMSO, DMF) stabilize the acetonitrile group by reducing hydrolysis. Avoid aqueous or protic solvents, as they promote degradation. Store at -20°C under desiccation, with stability monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of the trifluoromethyl group on reactivity?

  • Methodology : Use density functional theory (DFT) to calculate electron-withdrawing effects of the -CF₃ group. Compare frontier molecular orbitals (HOMO/LUMO) with non-fluorinated analogs. Experimental validation via Hammett substituent constants (σₚ) can correlate with reaction rates in nucleophilic aromatic substitution .

Q. How can contradictory spectral data (e.g., unexpected coupling in NMR) be resolved?

  • Methodology :

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotational isomerism) by analyzing signal splitting at low temperatures.
  • 2D NMR (COSY, HSQC) : Assign overlapping proton environments, particularly for NH₂ groups prone to exchange broadening .
  • Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track specific groups, as shown in for pyrimidine derivatives .

Q. What strategies optimize regioselectivity in functionalizing the pyridine ring?

  • Methodology :

  • Directed Metalation : Use directing groups (e.g., -NH₂) to control lithiation sites. For example, LDA (lithium diisopropylamide) at -78°C directs substitution to the 4-position .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts selectively modify the 6-position, leveraging the trifluoromethyl group’s electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile
Reactant of Route 2
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2-Amino-6-(trifluoromethyl)pyridine-4-acetonitrile

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